REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[C:18]([O:23][CH3:24])(=[O:22])[C:19]([CH3:21])=[CH2:20].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[C:18]([O:23][CH3:24])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:5.6.7|
|
Name
|
gum
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
lignosulfonic acid
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
81.2 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Placed in a 1-liter capacity round reaction vessel
|
Type
|
CUSTOM
|
Details
|
the vessel was set in a water bath
|
Type
|
CUSTOM
|
Details
|
was equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
a Dimroth condensing pipe
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
suspension polymerization
|
Type
|
CUSTOM
|
Details
|
the reaction product was removed
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting reaction product
|
Type
|
CUSTOM
|
Details
|
was then dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |